3-(Trifluoromethyl)thiophene
Overview
Description
3-(Trifluoromethyl)thiophene (3TMT) is an aromatic heterocyclic compound containing a thiophene ring with three fluorine substituents at the 3-position. It is a colorless, volatile liquid with a boiling point of 73-74 °C and a mild odour. 3TMT has been widely studied due to its potential applications in the fields of organic synthesis, materials science, and medicine.
Scientific Research Applications
Electrochemical Sensing
3-(Trifluoromethyl)thiophene: derivatives have been used to modify electrode surfaces, enhancing the electrochemical detection of various substances. For instance, a polymeric film derived from this compound, when deposited on a graphite electrode, showed a significant affinity for synthetic stimulants . This application is particularly promising for forensic analysis, where sensitive and selective detection methods are crucial.
Organic Semiconductors
Thiophene derivatives play a critical role in the development of organic semiconductors. The incorporation of the trifluoromethyl group into thiophene can improve the material’s electronic properties, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
In industrial chemistry, 3-(Trifluoromethyl)thiophene and its derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps prevent corrosion, which is essential for extending the life of metal components in various environments .
Liquid Crystals
Fluorinated thiophene derivatives, including those with the trifluoromethyl group, are used in the creation of liquid crystals. These materials are vital for display technologies, such as those found in monitors, televisions, and other electronic displays .
Blue Light Emitting Materials
The unique electronic structure of 3-(Trifluoromethyl)thiophene makes it suitable for use in blue light-emitting materials. These materials are important for a range of applications, including lighting and display technologies .
Soluble Semiconductors
Due to their solubility and electronic properties, fluorinated thiophene derivatives are employed as soluble semiconductors. This property is particularly useful in the production of semiconductor inks for printable electronics .
properties
IUPAC Name |
3-(trifluoromethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3S/c6-5(7,8)4-1-2-9-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORHGUPIEQAJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377739 | |
Record name | 3-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)thiophene | |
CAS RN |
86093-77-8 | |
Record name | 3-(Trifluoromethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86093-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(trifluoromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86093-77-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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